![molecular formula C12H15N3O4 B1346550 4,6,7-trimethoxy-1H-indole-2-carbohydrazide CAS No. 1134334-80-7](/img/structure/B1346550.png)
4,6,7-trimethoxy-1H-indole-2-carbohydrazide
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Overview
Description
4,6,7-Trimethoxy-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide can be represented by the SMILES notation: COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide include a molecular weight of 265.27 and a molecular formula of C12H15N3O4 .Scientific Research Applications
Antitumor Activities
Trimethoxyindole derivatives, including “4,6,7-trimethoxy-1H-indole-2-carbohydrazide”, have been found to exhibit better antitumor activities than the parent piperlongumine without apparent toxicity in normal cells . In an A549 lung cancer xenograft model, it exhibited a tumor growth inhibition of 54.6%, which is much higher than that of parent piperlongumine (38.3%) and comparable to the positive drug doxorubicin (53.3%) .
Anticancer Activities
Indole derivatives possess various biological activities, including anticancer activities . The indole-containing compounds have shown various interesting biological activities with clinical potentials against various diseases .
Anti-HIV Activities
Indole derivatives have been reported to have anti-HIV activity . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Antiviral Activities
Indole derivatives have been reported to have antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Antifungal Properties
A chlorine-containing indole-imidazole showed antifungal properties against specific strains .
Antibacterial Activity
Indole-imidazole derivatives displayed potent antibacterial activity, particularly against M. luteus and P. fluorescens .
Cytoprotective Effects
Indole-imidazole derivatives with alkyl substituents exhibited strong cytoprotective effects and effective chelation of ferrous ions .
Microtubule-Destabilising Effect
Among the derivatives, one showed the strongest microtubule-destabilising effect .
Safety And Hazards
properties
IUPAC Name |
4,6,7-trimethoxy-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-17-8-5-9(18-2)11(19-3)10-6(8)4-7(14-10)12(16)15-13/h4-5,14H,13H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWGBQSUHAWLML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,7-trimethoxy-1H-indole-2-carbohydrazide |
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